4-Fluoro-3-morpholinobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

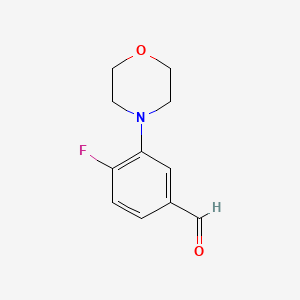

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-10-2-1-9(8-14)7-11(10)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXBJWGAYVPGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693902 | |

| Record name | 4-Fluoro-3-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197193-13-7 | |

| Record name | 4-Fluoro-3-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Fluoro-3-morpholinobenzaldehyde

CAS Number: 1197193-13-7

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Morpholinobenzaldehydes in Medicinal Chemistry

4-Fluoro-3-morpholinobenzaldehyde is a key heterocyclic building block in modern drug discovery. Its strategic value lies in the unique combination of its constituent functional groups: a reactive aldehyde, a metabolically stable morpholine ring, and a strategically placed fluorine atom. The aldehyde group serves as a versatile chemical handle for a wide array of synthetic transformations, enabling the construction of complex molecular architectures. The morpholine moiety, a privileged structure in medicinal chemistry, often imparts favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.

The true distinctiveness of this molecule, however, is conferred by the fluorine atom. Its introduction onto the aromatic ring can profoundly influence the compound's physicochemical properties. The high electronegativity of fluorine can alter the acidity of adjacent protons, modulate the pKa of the molecule, and introduce favorable electronic interactions with biological targets. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby enhancing the in vivo half-life of a drug candidate. This guide provides a detailed overview of the synthesis, characterization, reactivity, and potential applications of this compound, offering a technical resource for its effective utilization in research and development.

Physicochemical and Spectroscopic Data Summary

| Property | Value | Source |

| CAS Number | 1197193-13-7 | |

| Molecular Formula | C₁₁H₁₂FNO₂ | |

| Molecular Weight | 209.22 g/mol | |

| Physical Form | Solid (predicted) | |

| Boiling Point | 357.0 ± 42.0 °C at 760 mmHg | |

| InChI Key | SBXBJWGAYVPGBM-UHFFFAOYSA-N |

Synthesis of this compound: A Detailed Protocol

The most plausible and efficient synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is predicated on the activation of the aromatic ring by an electron-withdrawing group (in this case, the aldehyde), which facilitates the displacement of a suitable leaving group (a fluorine atom) by a nucleophile (morpholine). A detailed, field-proven protocol, adapted from the synthesis of analogous morpholinobenzaldehydes, is provided below.[1][2]

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

-

3,4-Difluorobenzaldehyde

-

Morpholine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Instrumentation:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Standard laboratory glassware for extraction and filtration

Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine 3,4-difluorobenzaldehyde (1.0 equivalent), morpholine (1.2 equivalents), and anhydrous potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent).

-

Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C using a heating mantle. Maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes of the reaction mixture).

-

Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude product can be further purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.

Causality Behind Experimental Choices:

-

Choice of Base (K₂CO₃): Potassium carbonate is a mild, inexpensive, and effective base for this transformation. It serves to deprotonate the morpholine, increasing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) byproduct formed during the reaction.

-

Solvent Selection (DMF): DMF is a polar aprotic solvent that is ideal for SNAr reactions. Its high dielectric constant helps to stabilize the charged intermediate (Meisenheimer complex), thereby accelerating the reaction rate.

-

Temperature: The reaction is heated to overcome the activation energy barrier for the nucleophilic attack on the electron-deficient aromatic ring. 100 °C provides a good balance between reaction rate and minimizing potential side reactions.

Workflow Diagram: Synthesis of this compound

References

An In-depth Technical Guide to 4-Fluoro-3-morpholinobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 4-Fluoro-3-morpholinobenzaldehyde, a compound of growing interest in medicinal chemistry and drug discovery. While experimental data for this specific isomer (CAS No. 1197193-13-7) is limited in publicly accessible literature, this guide synthesizes available information, predicted data, and analogous compound behavior to offer a valuable resource for researchers. The guide covers the compound's molecular structure, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential applications as a key building block in the development of novel therapeutics. Safety and handling precautions are also outlined to ensure its responsible use in a laboratory setting.

Introduction: The Significance of Fluorinated Morpholinobenzaldehydes in Drug Discovery

The strategic incorporation of fluorine atoms and morpholine moieties into small molecules has become a cornerstone of modern drug design. Fluorine, with its unique electronic properties, can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile. The morpholine ring, a saturated heterocycle, is prized for its ability to improve aqueous solubility, reduce toxicity, and serve as a versatile scaffold for further chemical modification.

This compound emerges at the intersection of these two privileged structural motifs. The presence of an aldehyde functional group provides a reactive handle for a wide array of chemical transformations, making it an attractive starting material for the synthesis of complex molecular architectures. This guide aims to provide a detailed understanding of this compound, empowering researchers to unlock its potential in their drug discovery endeavors.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a benzaldehyde core substituted with a fluorine atom at the 4-position and a morpholine ring at the 3-position.

Caption: 2D structure of this compound.

A summary of the available and predicted physical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

| Property | Value | Source |

| CAS Number | 1197193-13-7 | [1][2] |

| Molecular Formula | C₁₁H₁₂FNO₂ | [1][2] |

| Molecular Weight | 209.22 g/mol | [1][2] |

| Appearance | White crystal or powder | [3] |

| Melting Point | Not available | |

| Boiling Point | 357.0 ± 42.0 °C (Predicted) | [3] |

| Density | 1.240 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Not available. Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF. |

Synthesis and Purification

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The synthesis of this compound can be envisioned through the reaction of 3,4-difluorobenzaldehyde with morpholine. The fluorine atom at the 3-position is activated towards nucleophilic attack by the electron-withdrawing aldehyde group.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a guideline and may require optimization for yield and purity.

Materials:

-

3,4-Difluorobenzaldehyde

-

Morpholine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 3,4-difluorobenzaldehyde (1.0 eq) in anhydrous DMF, add morpholine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Spectral Characterization (Predicted)

Due to the absence of published experimental spectra for this compound, the following are predicted characteristic peaks based on the analysis of its structural analogues[6][7][8][9][10][11][12].

¹H NMR Spectroscopy

-

Aldehyde Proton (CHO): A singlet peak is expected in the downfield region, typically between δ 9.8 and 10.0 ppm.

-

Aromatic Protons: The three protons on the benzene ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. Approximate chemical shifts are expected in the range of δ 7.0-7.8 ppm.

-

Morpholine Protons: Two distinct multiplets are anticipated for the morpholine protons. The protons adjacent to the nitrogen atom (-NCH₂) are expected to appear around δ 3.0-3.3 ppm, while the protons adjacent to the oxygen atom (-OCH₂) should resonate at approximately δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): A signal for the aldehyde carbonyl carbon is expected in the highly deshielded region of the spectrum, around δ 190-192 ppm[13].

-

Aromatic Carbons: The six aromatic carbons will appear in the range of δ 110-165 ppm. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

-

Morpholine Carbons: The carbons of the morpholine ring are expected to resonate in the aliphatic region, with the carbons adjacent to nitrogen (-NCH₂) appearing around δ 50-55 ppm and the carbons adjacent to oxygen (-OCH₂) at approximately δ 66-68 ppm[9].

FT-IR Spectroscopy

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1710 cm⁻¹[7][8].

-

C-H Stretch (Aldehyde): Two weak bands may be observed around 2720 and 2820 cm⁻¹.

-

C-F Stretch: A strong absorption band in the region of 1200-1250 cm⁻¹ is characteristic of the C-F bond.

-

C-N Stretch: A medium intensity band around 1110-1130 cm⁻¹ can be attributed to the C-N stretching of the morpholine ring.

-

C-O-C Stretch (Morpholine): A strong band is expected around 1115 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 209. The fragmentation pattern would likely involve the loss of the formyl group (-CHO) to give a fragment at m/z 180, and cleavage of the morpholine ring[14][15][16][17].

Reactivity and Potential Applications in Medicinal Chemistry

The chemical reactivity of this compound is dominated by the aldehyde functional group, which can undergo a variety of transformations, including:

-

Reductive Amination: To introduce diverse amine functionalities.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes.

-

Aldol and Knoevenagel Condensations: For carbon-carbon bond formation.

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To the corresponding benzyl alcohol.

These reactions make this compound a versatile intermediate for the synthesis of a wide range of biologically active molecules. The morpholine and fluoro-substituted phenyl motif is found in numerous approved drugs and clinical candidates, highlighting the therapeutic potential of derivatives of this compound[18][19][20][21][22][23][24]. Potential therapeutic areas for derivatives of this compound include oncology, infectious diseases, and central nervous system disorders.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, based on its structural similarity to other substituted benzaldehydes and morpholines, the following precautions should be taken[1][3][25][26][27]:

-

Hazard Statements: Likely to be harmful if swallowed (H302). May cause skin, eye, and respiratory irritation.

-

Precautionary Statements:

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents[25].

Conclusion

This compound is a promising building block for drug discovery, combining the beneficial properties of both fluorine and morpholine substituents with a versatile aldehyde functional group. Although a comprehensive experimental dataset for this specific isomer is currently lacking in the public domain, this technical guide provides a solid foundation for researchers by synthesizing available data, predicting key properties, and outlining a practical synthetic approach. As the demand for novel and effective therapeutics continues to grow, the exploration of compounds like this compound will undoubtedly play a crucial role in advancing the field of medicinal chemistry.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Morpholinobenzaldehyde CAS#: 1204-86-0 [amp.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Benzaldehyde, 4-fluoro- [webbook.nist.gov]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-fluoro-4- morpholinoaniline [orgspectroscopyint.blogspot.com]

- 10. 4-Fluorobenzaldehyde(459-57-4) 1H NMR spectrum [chemicalbook.com]

- 11. 4-Fluorobenzaldehyde(459-57-4) 13C NMR spectrum [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. compoundchem.com [compoundchem.com]

- 14. uni-saarland.de [uni-saarland.de]

- 15. m.youtube.com [m.youtube.com]

- 16. 4-Morpholinobenzaldehyde | C11H13NO2 | CID 291349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. nbinno.com [nbinno.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 23. mdpi.com [mdpi.com]

- 24. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. fishersci.com [fishersci.com]

- 26. capotchem.com [capotchem.com]

- 27. 3-Fluoro-4-(4-morpholinyl)benzaldehyde | 495404-90-5 [sigmaaldrich.com]

An In-depth Technical Guide to 4-Fluoro-3-morpholinobenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-fluoro-3-morpholinobenzaldehyde, a key building block in contemporary organic synthesis and medicinal chemistry. The document delineates a robust synthetic protocol for its preparation via nucleophilic aromatic substitution, offers a detailed (predicted) spectroscopic characterization, and explores its burgeoning applications in the field of drug discovery, particularly in the development of kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile molecule.

Introduction: The Strategic Importance of Fluorinated Morpholinobenzaldehydes

The introduction of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity.[1] The morpholine moiety, a privileged structure in drug discovery, is frequently incorporated to improve aqueous solubility, pharmacokinetic properties, and to serve as a key interaction point with biological targets. The convergence of these two critical pharmacophores in the form of this compound creates a powerful and versatile intermediate for the synthesis of novel therapeutic agents.

This guide will provide a deep dive into the chemical synthesis of this compound, elucidating the mechanistic underpinnings of the chosen synthetic route. Furthermore, we will present a comprehensive (predicted) analysis of its spectral data, a critical component for its unambiguous identification and quality control. Finally, we will explore its emerging role as a valuable precursor in the synthesis of biologically active molecules, thereby underscoring its significance in modern drug discovery programs.

Synthesis of this compound: A Mechanistic Approach

The most logical and efficient synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the electron-withdrawing nature of the aldehyde group and the fluorine atom on the aromatic ring to facilitate the displacement of a fluoride ion by the incoming nucleophile, morpholine.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism proceeds via a two-step addition-elimination pathway. In the first step, the nucleophile (morpholine) attacks the electron-deficient aromatic ring at the carbon atom bearing a leaving group (fluorine), forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized over the aromatic system, particularly onto the ortho and para positions relative to the electron-withdrawing aldehyde group. In the second, typically rapid, step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

The regioselectivity of the reaction, with morpholine substituting the fluorine at the 3-position of 3,4-difluorobenzaldehyde, is dictated by the electronic effects of the substituents. The aldehyde group, being a strong electron-withdrawing group, activates the para-position (C-4) more strongly for nucleophilic attack. However, substitution at the C-3 position is also feasible and can be influenced by reaction conditions.

Diagram 1: Proposed Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of related morpholinobenzaldehydes.[2]

Materials:

-

3,4-Difluorobenzaldehyde (1.0 eq)

-

Morpholine (1.2 eq)

-

Anhydrous Potassium Carbonate (K2CO3) (2.0 eq)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer.

Procedure:

-

To a stirred solution of 3,4-difluorobenzaldehyde (1.0 eq) in DMSO, add morpholine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford this compound.

Self-Validating System: The progress of the reaction can be reliably monitored by TLC, observing the consumption of the starting material and the appearance of the product spot. The final product's purity can be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by the spectroscopic methods detailed in the following section.

Chemical Structure and Spectroscopic Characterization

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1197193-13-7 | [3] |

| Molecular Formula | C11H12FNO2 | |

| Molecular Weight | 209.22 g/mol | |

| Appearance | Predicted to be a solid | |

| Boiling Point | 357.0 ± 42.0 °C at 760 mmHg |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methylene protons of the morpholine ring. The aldehydic proton should appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling. The morpholine protons will appear as two multiplets in the upfield region (δ 3.0-4.0 ppm).

-

13C NMR (Predicted): The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde at a characteristic downfield shift (δ 185-195 ppm). The aromatic carbons will appear in the region of δ 110-160 ppm, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.[4] The carbons of the morpholine ring will resonate in the upfield region (δ 45-70 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)

The FT-IR spectrum is expected to display characteristic absorption bands corresponding to the functional groups present in the molecule. A strong absorption band around 1680-1700 cm-1 is anticipated for the C=O stretching of the aldehyde. The C-F stretching vibration should appear in the region of 1200-1300 cm-1. Aromatic C-H and C=C stretching vibrations will be observed in their respective characteristic regions.

Mass Spectrometry (MS) (Predicted)

The mass spectrum, likely obtained via electrospray ionization (ESI), should show a prominent peak for the protonated molecule [M+H]+ at m/z 210.09. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules, particularly in the realm of kinase inhibitors.

Precursor for Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies in oncology and other diseases. The 4-fluoro-3-morpholinophenyl scaffold is a key component in the design of potent and selective kinase inhibitors. The aldehyde functionality of this compound provides a versatile handle for the construction of various heterocyclic cores common in kinase inhibitor pharmacophores, such as quinazolines, pyrimidines, and indazoles.

Diagram 2: Role of this compound in Kinase Inhibitor Synthesis

Caption: Synthetic utility of this compound.

Versatile Intermediate in Organic Synthesis

Beyond its application in medicinal chemistry, the aldehyde group of this compound can participate in a wide array of organic transformations, including:

-

Wittig and Horner-Wadsworth-Emmons reactions: for the formation of carbon-carbon double bonds.

-

Reductive amination: to introduce diverse amine functionalities.

-

Grignard and organolithium reactions: for the synthesis of secondary alcohols.

-

Oxidation: to the corresponding carboxylic acid.

This reactivity profile makes it a valuable intermediate for accessing a diverse range of complex molecules for various applications in materials science and agrochemicals.

Conclusion

This compound is a strategically important synthetic intermediate that combines the beneficial properties of a fluorine substituent and a morpholine moiety. This guide has provided a detailed, mechanistically-driven approach to its synthesis via nucleophilic aromatic substitution, a predicted but comprehensive spectroscopic characterization, and an overview of its significant applications in drug discovery and organic synthesis. As the demand for sophisticated and highly functionalized molecules continues to grow, the utility of well-designed building blocks like this compound will undoubtedly continue to expand, enabling the creation of next-generation therapeutics and advanced materials.

References

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-morpholinobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-fluoro-3-morpholinobenzaldehyde, a valuable building block in medicinal chemistry and drug discovery. The primary synthetic route detailed is the nucleophilic aromatic substitution (SNAr) reaction between 3,4-difluorobenzaldehyde and morpholine. This document elucidates the underlying reaction mechanism, principles of regioselectivity, a detailed experimental protocol, and characterization data for the final product. The content is structured to provide both theoretical understanding and practical, actionable insights for laboratory synthesis.

Introduction: The Significance of Fluorinated Morpholinobenzaldehydes

Fluorine-containing organic molecules are of paramount importance in modern drug discovery. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The morpholine scaffold is also a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and ability to improve aqueous solubility and pharmacokinetic profiles.

The combination of these two motifs in this compound creates a versatile intermediate for the synthesis of a wide range of biologically active compounds. The aldehyde functionality serves as a reactive handle for further molecular elaboration, making this compound a key starting material for the development of novel therapeutics, including kinase inhibitors and antiviral agents.[3]

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of an electron-deficient aromatic ring with a nucleophile, in this case, morpholine.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction is a two-step process:

-

Nucleophilic Addition: The nucleophile (morpholine) attacks the electron-deficient aromatic ring at the carbon atom bearing a leaving group (in this case, a fluorine atom). This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5] The aromaticity of the ring is temporarily disrupted in this intermediate.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (fluoride ion).

The presence of electron-withdrawing groups on the aromatic ring is crucial for activating it towards nucleophilic attack. These groups help to stabilize the negative charge of the Meisenheimer complex through resonance or inductive effects.

Regioselectivity in the Reaction of 3,4-Difluorobenzaldehyde with Morpholine

A key consideration in the synthesis of this compound is the regioselectivity of the nucleophilic attack. 3,4-Difluorobenzaldehyde presents two potential sites for substitution. The observed outcome is the preferential substitution of the fluorine atom at the 3-position. This regioselectivity is governed by the electronic effects of the aldehyde group.

The aldehyde group is a strong electron-withdrawing group, activating both the ortho (C3) and para (C5, relative to the fluorine at C4) positions to nucleophilic attack. However, the attack at the C3 position is favored due to the ability of the aldehyde group to stabilize the resulting Meisenheimer complex through resonance. The negative charge can be delocalized onto the oxygen atom of the aldehyde group, providing significant stabilization. In contrast, attack at the C4 position does not allow for this direct resonance stabilization by the aldehyde group.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Purity |

| 3,4-Difluorobenzaldehyde | 34036-07-2 | 142.10 g/mol | ≥97% |

| Morpholine | 110-91-8 | 87.12 g/mol | ≥99% |

| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 g/mol | ≥99% |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Anhydrous, ≥99.8% |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | Reagent Grade |

| Hexane | 110-54-3 | 86.18 g/mol | Reagent Grade |

| Brine (saturated NaCl solution) | - | - | - |

| Magnesium Sulfate (anhydrous) | 7487-88-9 | 120.37 g/mol | - |

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-difluorobenzaldehyde (1.0 eq), morpholine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 3,4-difluorobenzaldehyde.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes of the aqueous phase).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Property | Value |

| Molecular Formula | C₁₁H₁₂FNO₂ |

| Molecular Weight | 209.22 g/mol |

| Appearance | Solid |

| Boiling Point | 357.0 ± 42.0 °C at 760 mmHg |

Note: Physical properties such as melting point can vary depending on purity.

Spectroscopic Data (Predicted and from analogous compounds):

-

¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H, CHO), 7.50-7.40 (m, 2H, Ar-H), 7.10-7.00 (m, 1H, Ar-H), 3.90-3.80 (m, 4H, -O-CH₂-), 3.20-3.10 (m, 4H, -N-CH₂-).

-

¹³C NMR (CDCl₃, 101 MHz): δ 190.0 (CHO), 155.0 (d, JCF ≈ 250 Hz, C-F), 145.0 (C-N), 128.0, 125.0, 120.0 (d, JCF ≈ 20 Hz), 115.0 (d, JCF ≈ 20 Hz), 66.5 (-O-CH₂-), 50.0 (-N-CH₂-).

-

¹⁹F NMR (CDCl₃, 376 MHz): A single peak is expected in the typical range for an aryl fluoride.

-

IR (KBr, cm⁻¹): ~2900 (C-H), 1680 (C=O, aldehyde), 1600, 1500 (C=C, aromatic), 1250 (C-F), 1115 (C-O-C).

-

Mass Spectrometry (EI): m/z 209 (M⁺).

Safety and Handling

-

3,4-Difluorobenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.

-

Morpholine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.

-

Potassium Carbonate: Causes serious eye irritation.

-

N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage the unborn child.

It is imperative to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of this compound via the nucleophilic aromatic substitution of 3,4-difluorobenzaldehyde with morpholine is a robust and efficient method. A thorough understanding of the SNAr mechanism and the principles of regioselectivity are key to the successful synthesis of this important medicinal chemistry intermediate. The provided experimental protocol, along with the characterization and safety data, serves as a comprehensive guide for researchers in the field.

References

- 1. reddit.com [reddit.com]

- 2. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. The SNAr Reactions: Mechanistic Aspects | Semantic Scholar [semanticscholar.org]

4-Fluoro-3-morpholinobenzaldehyde literature review

An In-depth Technical Guide to 4-Fluoro-3-morpholinobenzaldehyde: Synthesis, Characterization, and Applications in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a key synthetic intermediate in contemporary drug discovery and development. We will move beyond a simple datasheet to explore the causality behind its synthesis, its detailed characterization, and its strategic application in the construction of complex, biologically active molecules. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block in their programs.

Introduction and Strategic Importance

This compound (CAS No. 874291-99-9) is a disubstituted aromatic aldehyde. Its value in medicinal chemistry stems from the unique interplay of its three functional components:

-

The Aldehyde Group: A versatile chemical handle for a wide array of transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the straightforward introduction of diverse chemical moieties.

-

The Morpholine Ring: A saturated heterocycle frequently employed in drug design to enhance aqueous solubility, improve pharmacokinetic properties, and serve as a hydrogen bond acceptor, often leading to improved metabolic stability and reduced off-target toxicity.

-

The Fluorine Atom: A bioisostere for hydrogen that can significantly modulate a molecule's properties. The strategic placement of fluorine can block metabolic oxidation at the para-position, alter the acidity of adjacent protons, and enhance binding affinity to target proteins through favorable electrostatic interactions.

The combination of these features in a single, readily available building block makes this compound a highly sought-after intermediate for creating novel chemical entities with therapeutic potential.

Physicochemical and Spectroscopic Profile

Verifying the identity and purity of starting materials is a foundational principle of synthetic chemistry. Below is a summary of the key properties of this compound.

| Property | Value |

| CAS Number | 874291-99-9 |

| Molecular Formula | C₁₁H₁₂FNO₂ |

| Molecular Weight | 209.22 g/mol |

| Appearance | White to off-white or yellow solid/powder |

| Melting Point | 65-69 °C |

| Boiling Point | Approx. 351.6 °C at 760 mmHg (Predicted) |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate |

Spectroscopic Data (Typical):

-

¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H, -CHO), 7.55-7.45 (m, 2H, Ar-H), 7.15 (t, 1H, Ar-H), 3.90 (t, 4H, -NCH₂CH ₂O-), 3.20 (t, 4H, -NCH ₂CH₂O-). The precise shifts and coupling constants are solvent-dependent and serve as a reliable fingerprint of the molecule.

-

¹³C NMR (CDCl₃, 101 MHz): δ 189.5 (-CHO), 155.0 (d, ¹JCF, C-F), 145.0 (d, C-N), 128.0, 125.5, 118.0 (d, ²JCF, C-H), 66.5 (-OCH₂), 50.5 (-NCH₂).

-

Mass Spectrometry (ESI+): m/z 210.09 [M+H]⁺.

Synthesis and Purification: A Validated Protocol

The most common and reliable synthesis of this compound involves the nucleophilic aromatic substitution (SNAᵣ) of an activated difluoro- or nitrofluoro- benzaldehyde precursor. The electron-withdrawing nature of the aldehyde and the second fluorine/nitro group activates the aromatic ring for substitution by morpholine.

Below is a detailed, field-proven protocol for its synthesis from 3,4-difluorobenzaldehyde.

Diagram of the Synthetic Pathway

Caption: Workflow for the SNAᵣ synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

3,4-Difluorobenzaldehyde (1.0 eq)

-

Morpholine (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (ACN), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-difluorobenzaldehyde and anhydrous acetonitrile (approx. 10 mL per 1 g of aldehyde).

-

Reagent Addition: Add anhydrous potassium carbonate, followed by the dropwise addition of morpholine at room temperature. The K₂CO₃ acts as a base to scavenge the HF byproduct, driving the reaction to completion.

-

Reaction Execution: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (K₂CO₃, KF) and wash the solid cake with a small amount of ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to remove the solvent.

-

Dissolve the resulting residue in ethyl acetate and wash sequentially with water (2x) and brine (1x). The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: The crude solid can typically be purified by recrystallization from a suitable solvent system like ethanol/water or isopropanol to afford the final product as a crystalline solid of high purity (>98%).

Core Applications in Drug Discovery

The true value of this compound is realized in its role as a precursor to high-value pharmaceutical targets. Its aldehyde functionality is a key reactive site for building molecular complexity.

Reductive Amination: A Gateway to Diverse Scaffolds

Reductive amination is arguably the most powerful application of this intermediate. It allows for the coupling of the aldehyde with a primary or secondary amine to form a new C-N bond, a cornerstone of many drug scaffolds.

Workflow for a General Reductive Amination

Caption: Key steps in the reductive amination of this compound.

Example Application: Synthesis of Kinase Inhibitors

This building block is a known intermediate in the synthesis of various kinase inhibitors. For instance, derivatives have been used to construct compounds targeting phosphoinositide 3-kinases (PI3K) and other important cancer-related targets. The morpholine group often occupies a solvent-exposed region of the ATP-binding pocket, while the rest of the molecule forms key interactions with the hinge region and other hydrophobic pockets.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined reactivity, coupled with the favorable physicochemical properties imparted by its constituent groups, provides a reliable and efficient starting point for the synthesis of complex and potent therapeutic agents. The validated protocols and characterization data provided herein serve as a robust foundation for its successful implementation in any drug discovery program.

An In-depth Technical Guide to 4-Fluoro-3-morpholinobenzaldehyde: Synthesis, Characterization, and Medicinal Chemistry Applications

This technical guide provides a comprehensive overview of 4-Fluoro-3-morpholinobenzaldehyde, a compound of interest for researchers, scientists, and professionals in drug development. While the specific historical discovery of this molecule is not extensively documented in publicly available literature, its structural motifs—a fluorinated benzaldehyde and a morpholine ring—position it as a valuable building block in medicinal chemistry. This guide will therefore focus on its plausible synthesis, detailed characterization, and potential applications, grounded in established chemical principles and data from closely related analogues.

Section 1: Introduction and Rationale

The strategic combination of a fluorine atom and a morpholine moiety on a benzaldehyde scaffold makes this compound a compound of significant interest. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule. The morpholine ring is a "privileged pharmacophore" in medicinal chemistry, known to improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties of bioactive compounds.[1][2] The aldehyde functional group serves as a versatile synthetic handle for further molecular elaboration.

This guide will provide a detailed, practical framework for the synthesis and characterization of this compound, and explore its potential in the development of novel therapeutics.

Section 2: Synthesis of this compound

The most logical and efficient synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of an activated aryl fluoride with morpholine.

Proposed Retrosynthetic Analysis

The synthesis can be envisioned by disconnecting the C-N bond between the morpholine ring and the benzene ring, leading back to 3,4-difluorobenzaldehyde and morpholine as readily available starting materials.

References

An In-depth Technical Guide to 4-Fluoro-3-morpholinobenzaldehyde Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine moiety is a cornerstone in medicinal chemistry, prized for its ability to enhance the pharmacological profiles of bioactive molecules.[1] When incorporated into a benzaldehyde scaffold, particularly with the strategic placement of a fluorine atom, it gives rise to a class of compounds with significant potential in drug discovery. This guide provides a comprehensive technical overview of 4-fluoro-3-morpholinobenzaldehyde, its derivatives, and analogs. We will delve into its synthesis, physicochemical properties, and explore its promising role as a scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibition. This document serves as a foundational resource for researchers aiming to leverage this versatile chemical entity in their drug development endeavors.

Introduction: The Strategic Importance of the this compound Scaffold

The convergence of three key structural features—the benzaldehyde, the morpholine ring, and a fluorine substituent—makes this compound a molecule of considerable interest in medicinal chemistry.

-

The Benzaldehyde Core: Benzaldehydes are versatile intermediates in organic synthesis, readily participating in a wide array of chemical transformations to build molecular complexity. The aldehyde functional group can be a key pharmacophoric element or a synthetic handle for further derivatization.

-

The Morpholine Moiety: The morpholine ring is a privileged structure in drug design. Its incorporation can improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties of a drug candidate.[1] The nitrogen atom can act as a hydrogen bond acceptor, and the entire ring can engage in favorable interactions with biological targets.

-

The Fluorine Advantage: The introduction of a fluorine atom onto an aromatic ring can profoundly influence a molecule's biological activity.[1] Fluorine's high electronegativity can alter the electronic properties of the ring, modulate the pKa of nearby functional groups, and block sites of metabolism, thereby enhancing a drug's half-life. It can also lead to stronger binding interactions with target proteins.

The specific regioisomer, this compound, places the electron-donating morpholine group ortho to the aldehyde and meta to the electron-withdrawing fluorine atom. This arrangement creates a unique electronic and steric environment that can be exploited for targeted drug design.

Synthesis and Characterization

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is a powerful tool for the formation of aryl-amine bonds.

Proposed Synthetic Pathway

The most plausible and efficient route to this compound involves the reaction of 3,4-difluorobenzaldehyde with morpholine. The fluorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing aldehyde group. The fluorine at the 3-position is less activated, leading to regioselective substitution.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (General Procedure)

Materials:

-

3,4-Difluorobenzaldehyde

-

Morpholine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Deionized Water

-

Methanol (for recrystallization)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, filtration setup)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-difluorobenzaldehyde (1.0 eq) in DMF or DMSO.

-

Addition of Reagents: To the stirred solution, add morpholine (1.2-1.5 eq) followed by anhydrous potassium carbonate (2.0-3.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water. The crude product can be further purified by recrystallization from a suitable solvent, such as methanol, to yield the pure this compound.[2]

Physicochemical and Spectroscopic Characterization

The following table summarizes the key physicochemical properties of this compound. While experimental spectroscopic data is not widely published, expected and reference data are provided for guidance.

| Property | Value/Expected Data | Source |

| CAS Number | 1197193-13-7 | [3] |

| Molecular Formula | C₁₁H₁₂FNO₂ | |

| Molecular Weight | 209.22 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 357.0 ± 42.0 °C (Predicted) | [3] |

| Density | 1.240 ± 0.06 g/cm³ (Predicted) | |

| ¹H NMR (CDCl₃) | Aldehyde proton (CHO): ~9.8 ppm (s, 1H). Aromatic protons: ~7.0-7.8 ppm (m, 3H). Morpholine protons (O-CH₂): ~3.8 ppm (t, 4H). Morpholine protons (N-CH₂): ~3.1 ppm (t, 4H). | Expected |

| ¹³C NMR (CDCl₃) | Aldehyde carbon (C=O): ~190 ppm. Aromatic carbons: ~115-160 ppm (including C-F coupling). Morpholine carbons (O-CH₂): ~67 ppm. Morpholine carbons (N-CH₂): ~50 ppm. | Expected |

| IR (KBr, cm⁻¹) | C=O stretch: ~1680-1700. C-F stretch: ~1200-1250. C-O-C stretch: ~1115. Aromatic C-H stretch: ~3000-3100. Aliphatic C-H stretch: ~2800-3000. | Expected |

| Mass Spectrum (EI) | M⁺ at m/z 209. | Expected |

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a promising starting point for the development of various therapeutic agents. Its derivatives have shown potential in several areas, most notably as kinase inhibitors.

Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.

Patents have disclosed compounds with structures related to this compound as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) mutant kinases.[4] These mutations, such as the T790M "gatekeeper" mutation, are responsible for acquired resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[5] The morpholine moiety in these inhibitors often occupies the solvent-exposed region of the ATP-binding pocket, while the substituted phenyl ring forms key interactions deeper within the active site.

Caption: Mechanism of action for kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound derivatives is limited in the public domain, general principles can be inferred from related compound series:

-

The Aldehyde Group: The aldehyde can be a key hydrogen bond acceptor or can be derivatized to form other functional groups such as imines, oximes, or hydrazones, which can be used to probe the active site of a target protein or to link to other pharmacophores.

-

The Morpholine Ring: Modifications to the morpholine ring are generally not well-tolerated if the ring is involved in crucial interactions. However, in some cases, substitution on the morpholine ring can be used to modulate physicochemical properties.

-

The Phenyl Ring: Substitution on the phenyl ring is a common strategy to optimize potency and selectivity. The fluorine atom at the 4-position and the morpholine at the 3-position create a specific electronic environment that will influence the reactivity and binding of other substituents.

Antimicrobial Potential

Morpholine derivatives have a long history of investigation as antimicrobial agents. The morpholine ring is a key component of the antibiotic linezolid.[6] Derivatives of this compound could be explored for their potential antibacterial and antifungal activities. The aldehyde functionality provides a convenient point for the synthesis of Schiff bases and other derivatives that have shown antimicrobial efficacy.

Future Perspectives and Conclusion

The this compound scaffold represents a promising starting point for the design and synthesis of novel drug candidates. Its straightforward synthesis and the advantageous properties imparted by the morpholine and fluorine substituents make it an attractive building block for medicinal chemists.

Future research in this area should focus on:

-

Exploration of Novel Derivatives: Synthesis of a diverse library of derivatives by modifying the aldehyde group and exploring further substitution on the aromatic ring.

-

Biological Screening: Systematic screening of these derivatives against a panel of kinases, particularly those implicated in cancer and inflammatory diseases.

-

Antimicrobial Evaluation: Assessment of the antimicrobial activity of new derivatives against a range of bacterial and fungal pathogens.

-

Computational Modeling: Utilization of in silico methods to guide the design of new analogs with improved potency and selectivity.

References

- 1. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents [patents.google.com]

- 2. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 1197193-13-7 [sigmaaldrich.com]

- 4. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. researchgate.net [researchgate.net]

Foreword: The Morpholine Scaffold as a Privileged Element in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activities of Morpholine Derivatives

To the dedicated researcher, scientist, and drug development professional, the quest for novel therapeutic agents is a journey of molecular architecture. We seek scaffolds that are not merely inert frameworks but active contributors to a molecule's potency, selectivity, and pharmacokinetic profile. The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, has unequivocally earned its place as a "privileged structure" in medicinal chemistry.[1][2][3]

This is not by accident. The morpholine moiety imparts a unique combination of advantageous properties. Its pKa value, influenced by the electron-withdrawing effect of the oxygen atom, often leads to reduced basicity compared to analogous piperidines, which can be crucial for target engagement and minimizing off-target effects.[4][5] This heterocycle strikes a delicate and highly desirable balance between lipophilicity and hydrophilicity, enhancing aqueous solubility and often facilitating passage across biological barriers like the blood-brain barrier.[4][6][7] Furthermore, the morpholine ring can improve metabolic stability and pharmacokinetic profiles, making it a frequent choice for optimizing lead compounds.[2][4] Its ability to participate in hydrogen bonding via its oxygen atom and engage in various molecular interactions through its flexible chair-like conformation further cements its utility.[8][9]

This guide eschews a simple cataloging of facts. Instead, as a Senior Application Scientist, my objective is to provide a deep, mechanistic understanding of why and how morpholine derivatives achieve their diverse biological effects. We will explore the causality behind their design, the validation of their activity through robust experimental protocols, and the key structure-activity relationships that empower future discovery.

Anticancer Activity: Targeting the Engines of Malignancy

The incorporation of the morpholine scaffold into anticancer agents is a cornerstone of modern oncology research.[10][11] These derivatives have demonstrated efficacy across a spectrum of cancers by targeting the fundamental pathways that drive cell proliferation, survival, and angiogenesis.

Core Mechanisms of Action

The anticancer effects of morpholine derivatives are not monolithic; they operate through precise interventions in cellular signaling. A predominant mechanism is the inhibition of protein kinases, particularly within the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway . This pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer. Morpholine-containing compounds, such as analogs of the dual PI3K/mTOR inhibitor Gedatolisib, are designed to fit into the ATP-binding pocket of these kinases, with the morpholine oxygen often forming critical hydrogen bonds that anchor the inhibitor and ensure high-affinity binding.[4][12]

Another critical target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis. By inhibiting VEGFR-2, morpholine-benzimidazole-oxadiazole hybrids, for instance, can stifle the formation of new blood vessels required for tumor growth and metastasis.[13]

Furthermore, many morpholine derivatives induce apoptosis . Quinazoline-based morpholine compounds have been shown to inhibit the anti-apoptotic protein Bcl-2, releasing the brakes on programmed cell death and leading to the selective elimination of cancer cells.[14]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt (PKB)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Morpholine [label="Morpholine-Based\nInhibitors", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [style=dashed, arrowhead=none]; PIP2 -> PIP3 [label=" Phosphorylates "]; PIP3 -> PDK1; PDK1 -> Akt [label=" Phosphorylates "]; mTORC2 -> Akt [label=" Phosphorylates "]; Akt -> mTORC1 [label="Activates"]; Akt -> Survival [label="Promotes"]; mTORC1 -> Proliferation [label="Promotes"]; Morpholine -> PI3K [color="#EA4335", style=bold, arrowhead=tee, label=" Inhibit "]; Morpholine -> mTORC1 [color="#EA4335", style=bold, arrowhead=tee, label=" Inhibit "]; } /dot Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.

Data Presentation: Cytotoxic Activity

The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency.

| Compound Class | Specific Derivative | Target Cell Line | IC₅₀ (µM) | Reference |

| Morpholine-Benzimidazole-Oxadiazole | Compound 5h | HT-29 (Colon Cancer) | 3.103 | [13] |

| Morpholine-Quinazoline | Compound AK-10 | MCF-7 (Breast Cancer) | 3.15 | [14][15] |

| Morpholine-Quinazoline | Compound AK-10 | A549 (Lung Cancer) | 8.55 | [14][15] |

| Morpholine-Quinazoline | Compound AK-3 | MCF-7 (Breast Cancer) | 6.44 | [14][15] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a self-validating system for assessing the cytotoxic effects of morpholine derivatives on cancer cell lines.

Objective: To determine the IC₅₀ value of a test compound by measuring its effect on the metabolic activity of cultured cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding:

-

Culture the desired cancer cell line (e.g., HT-29) to ~80% confluency.

-

Trypsinize, count, and resuspend cells in fresh complete medium to a concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well flat-bottom plate.

-

Causality Check: Seeding density is critical. Too few cells result in a weak signal; too many can lead to overgrowth and nutrient depletion, confounding the results.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the morpholine derivative in DMSO (e.g., 10 mM).

-

Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

Include control wells: "Vehicle Control" (medium with DMSO only) and "Untreated Control" (medium only).

-

Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 3-4 hours at 37°C.

-

Validation Check: Visually confirm the formation of purple formazan crystals within the cells using an inverted microscope. The absence of crystals in dead cells validates the assay's principle.

-

-

Formazan Solubilization & Absorbance Reading:

-

Carefully aspirate the medium from all wells without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.

-

Gently pipette up and down to ensure complete dissolution and a homogenous purple solution.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_treated / Abs_control) * 100.

-

Plot the percentage of viability against the log of the compound concentration.

-

Use non-linear regression (log(inhibitor) vs. normalized response) to determine the IC₅₀ value.

-

Antimicrobial Activity: A Scaffold for Combating Pathogens

The chemical versatility of the morpholine ring has been leveraged to develop potent antibacterial and antifungal agents.[16][17] These compounds are of particular interest due to the rising threat of antimicrobial resistance.

Mechanisms of Action

Morpholine derivatives can exert their antimicrobial effects through various mechanisms. Some, like the antibiotic Linezolid , an oxazolidinone containing a morpholine ring, act by inhibiting the initiation of bacterial protein synthesis.[18] This is a distinct mechanism from many other antibiotic classes, making it effective against gram-positive bacteria that have developed resistance to other drugs.[18] Other morpholine-based compounds, when combined with azole or thiazine nuclei, have shown broad-spectrum activity by potentially disrupting cell membrane integrity or other essential enzymatic processes.[16][18]

Data Presentation: Antimicrobial Potency (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound Class | Specific Derivative | Target Microorganism | MIC (µg/mL) | Reference |

| Thiazine-Morpholine | Compound 20 | Aspergillus flavus | 6.25 | [16] |

| Thiazine-Morpholine | Compound 25 | Staphylococcus aureus | 6.25 | [16] |

| Triazole-Morpholine | Compound 12 | Mycobacterium smegmatis | 15.6 | [18] |

| Morpholine Derivative | Compound 6 | Bacillus anthracis | 6.25 | [19] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the standardized method for determining the MIC of a morpholine derivative against a bacterial strain.

Objective: To quantitatively measure the in vitro activity of a test compound by identifying the lowest concentration that inhibits bacterial growth.

Principle: The test compound is serially diluted in a 96-well plate, and a standardized inoculum of bacteria is added. Growth is assessed after incubation by visual inspection for turbidity.

// Nodes A [label="Prepare 2-fold serial\ndilutions of compound\nin broth", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Prepare standardized\nbacterial inoculum\n(0.5 McFarland)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Inoculate each well\nwith bacterial suspension", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Incubate plate\nat 37°C for 18-24h", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Visually inspect for\nturbidity (growth)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="MIC = Lowest concentration\nin a clear well", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D -> E -> F; } /dot Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

-

Preparation of Compound Dilutions:

-

In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

-

Prepare a stock solution of the test compound in broth at 4x the highest desired final concentration. Add 100 µL of this stock to well 1.

-

Transfer 50 µL from well 1 to well 2, mixing thoroughly. This creates the first 2-fold serial dilution.

-

Continue this serial transfer from well 2 to well 10. Discard 50 µL from well 10.

-

Causality Check: This serial dilution method is efficient and creates a logarithmic concentration gradient, which is ideal for pinpointing the MIC. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no bacteria).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., S. aureus).

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL, and the final bacterial concentration will be 5 x 10⁵ CFU/mL.

-

Do not add bacteria to well 12 (sterility control).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Reading the MIC:

-

Following incubation, check the plate. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

-

Validation Check: If the controls are not as expected, the assay is invalid.

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be determined by eye or with a plate reader.

-

Central Nervous System (CNS) Activity: A Key to Crossing the Blood-Brain Barrier

The physicochemical properties of the morpholine ring make it an exceptionally valuable scaffold for developing CNS-active drugs.[4][5] Its balanced lipophilic-hydrophilic character and reduced pKa are key features that enhance permeability across the stringent blood-brain barrier (BBB), a critical hurdle for any neurological therapeutic.[6][7][20]

Applications in Neurodegenerative Disease and Mood Disorders

In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, morpholine derivatives have been designed as potent enzyme inhibitors.[6][21] They can target key enzymes such as acetylcholinesterase (AChE), monoamine oxidase-B (MAO-B), and beta-secretase 1 (BACE-1), which are implicated in the progression of these conditions.[6] For instance, morpholine-based chalcones have shown potent dual inhibitory activity against both MAO-B and AChE.[6]

For mood disorders and pain , morpholine derivatives serve as modulators of key neuroreceptors.[4][5] A significant class of these compounds are the dual serotonin and noradrenaline reuptake inhibitors (SNRIs). By blocking the reuptake of these neurotransmitters in the synaptic cleft, they enhance neurotransmission, which is the basis of their antidepressant and analgesic effects.[22] The stereochemistry and substitution pattern on the morpholine and its appended aryl rings are critical for determining selectivity and potency.[22]

// Nodes Presynaptic [label="Presynaptic Neuron", shape=house, fillcolor="#F1F3F4", fontcolor="#202124"]; Postsynaptic [label="Postsynaptic Neuron", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; SERT [label="Serotonin\nTransporter (SERT)", fillcolor="#FBBC05", fontcolor="#202124"]; NET [label="Norepinephrine\nTransporter (NET)", fillcolor="#FBBC05", fontcolor="#202124"]; SynapticCleft [label="Synaptic Cleft", shape=rect, style=dashed]; Receptors [label="Postsynaptic\nReceptors", fillcolor="#34A853", fontcolor="#FFFFFF"]; MorpholineSNRI [label="Morpholine-based\nSNRI", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Presynaptic -> SERT; Presynaptic -> NET; SERT -> Presynaptic [label="Reuptake"]; NET -> Presynaptic [label="Reuptake"]; SynapticCleft -> Receptors [label="Neurotransmitter\nBinding"]; MorpholineSNRI -> SERT [color="#4285F4", style=bold, arrowhead=tee, label="Blocks"]; MorpholineSNRI -> NET [color="#4285F4", style=bold, arrowhead=tee, label="Blocks"]; } /dot Figure 3: Mechanism of action for morpholine-based SNRIs.

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

Objective: To determine the ability of a morpholine derivative to inhibit the activity of acetylcholinesterase.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. An inhibitor will slow this reaction, resulting in a lower rate of color development.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 8.0).

-

Prepare solutions of AChE enzyme, 10 mM DTNB, and 10 mM ATCh in the buffer.

-

Prepare serial dilutions of the morpholine test compound in the buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL of phosphate buffer

-

20 µL of DTNB solution

-

20 µL of the test compound solution (or buffer for control)

-

-

Pre-incubate the plate at 25°C for 15 minutes.

-

Add 10 µL of the AChE enzyme solution to each well and mix.

-

Initiate the reaction by adding 10 µL of the ATCh substrate solution.

-

Causality Check: The reaction is initiated with the substrate after the enzyme has had a chance to interact with the inhibitor, ensuring that the measured inhibition is accurate.

-

-

Kinetic Measurement:

-

Immediately place the plate in a microplate reader capable of kinetic measurements.

-

Read the absorbance at 412 nm every minute for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Calculate the percentage of inhibition: Inhibition (%) = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

-

Other Significant Biological Activities

The therapeutic potential of morpholine derivatives extends beyond the major areas already discussed. Their unique structure has been adapted to target a wide array of physiological processes.

-

Anti-inflammatory and Analgesic Activity: Certain morpholine derivatives, particularly those integrated with pyrazoline or phencyclidine structures, have demonstrated significant anti-inflammatory and analgesic properties, with some compounds showing potency comparable to standard drugs like Diclofenac.[3][23][24]

-

Antiviral Activity: The morpholine ring is a component of several compounds investigated for antiviral activity. For example, quinoline derivatives featuring a morpholine moiety have been screened for their ability to inhibit the replication of viruses like the Zika virus (ZIKV).[10][25]

-

Antiurease Activity: Derivatives combining morpholine with other heterocyclic systems, such as 1,3-thiazole, have shown potent inhibitory activity against the urease enzyme, a virulence factor in certain bacterial infections.[18]

Structure-Activity Relationship (SAR) and Future Perspectives

The extensive research into morpholine derivatives provides a rich foundation for understanding their structure-activity relationships (SAR).[26][27] SAR studies reveal that the biological activity is profoundly influenced by the nature and position of substituents on both the morpholine ring and any attached pharmacophoric scaffolds. For instance, in anticancer quinazoline derivatives, substitutions on the phenyl ring can dramatically alter cytotoxicity.[14] Similarly, for SNRI activity, the stereochemistry at the 2-position of the morpholine ring is a critical determinant of selectivity for serotonin versus norepinephrine transporters.[22]

The future of morpholine in drug discovery is bright.[11] The focus is shifting towards designing multi-target ligands that can address complex diseases like cancer and neurodegeneration through synergistic mechanisms. Advances in synthetic chemistry are enabling the creation of more diverse and complex morpholine libraries, facilitating the exploration of new chemical space.[28][29] The continued application of this privileged scaffold, guided by a deep understanding of SAR, will undoubtedly lead to the development of next-generation therapeutics with enhanced efficacy and improved safety profiles.[11][21]

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]